Lipophilicity (XLogP3) Differentiation Among 4-Substituted Pyrimidine-2-carbonitrile Analogs
4-Cyclopropylpyrimidine-2-carbonitrile exhibits a computed XLogP3 of 0.8, positioning its lipophilicity between the less lipophilic 4-methyl analog (XLogP3 = 0.7) and the significantly more lipophilic 4-phenyl analog (XLogP3 = 1.9) [1][2]. This intermediate logP is critical for balancing membrane permeability and aqueous solubility in lead optimization campaigns targeting cathepsin K, where the patent class specifically exemplifies 4-cycloalkyl-pyrimidine-2-carbonitriles with plC50 values exceeding 6 (IC50 < 1 µM) and, for optimized examples, plC50 > 8 (IC50 < 10 nM) [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 |
| Comparator Or Baseline | 4-Methylpyrimidine-2-carbonitrile: XLogP3 = 0.7; 4-Phenylpyrimidine-2-carbonitrile: XLogP3 = 1.9 |
| Quantified Difference | ΔXLogP3 = +0.1 vs 4-methyl; ΔXLogP3 = –1.1 vs 4-phenyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18 for cyclopropyl and phenyl; 2025.04.14 for methyl) |
Why This Matters
The intermediate logP of the cyclopropyl analog offers a superior starting point for achieving balanced ADMET properties, avoiding the excessive lipophilicity-driven promiscuity of the phenyl analog and the potentially insufficient membrane permeability of the methyl analog.
- [1] PubChem. 4-Cyclopropylpyrimidine-2-carbonitrile. CID 67058644. XLogP3 = 0.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-Cyclopropylpyrimidine-2-carbonitrile View Source
- [2] PubChem. 4-Methylpyrimidine-2-carbonitrile (CID 12684324, XLogP3 = 0.7); 4-Phenylpyrimidine-2-carbonitrile (CID 13221188, XLogP3 = 1.9). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylpyrimidine-2-carbonitrile; https://pubchem.ncbi.nlm.nih.gov/compound/4-Phenylpyrimidine-2-carbonitrile View Source
- [3] WO2006040300A1 – 4-cycloalkyl-pyrimidine-2-carbonitrile derivatives. Cathepsin K inhibition plC50 >6–8. World Intellectual Property Organization, 2006. https://patents.google.com/patent/WO2006040300A1/en View Source
